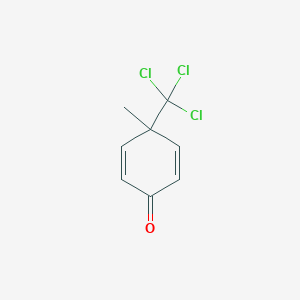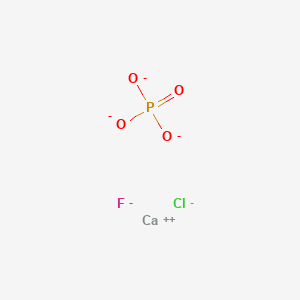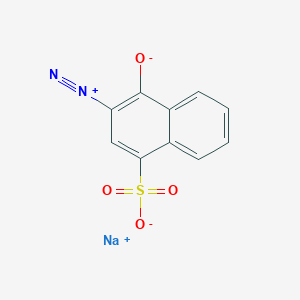
4-Methyl-4-(Trichlormethyl)cyclohexa-2,5-dien-1-on
Übersicht
Beschreibung
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of a trichloromethyl group attached to a cyclohexadienone ring. This compound is of interest due to its unique chemical structure and reactivity, making it a subject of study in various fields of chemistry.
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: Used as a model compound to study electrochemical reduction and dehalogenation processes.
Biology and Medicine:
Industry: May be used in the synthesis of other complex organic compounds and materials.
Wirkmechanismus
Target of Action
It’s known that this compound undergoes electrochemical reduction .
Mode of Action
The mode of action of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves a process called reductive dehalogenation . This process involves the initial two-electron reductive elimination of one of the geminal chlorine atoms followed by consecutive addition of a proton . This leads to the simultaneous elimination of the two residual halogen atoms to form a carbene .
Biochemical Pathways
The biochemical pathway affected by 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves the rearrangement of cyclohexadienone into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .
Safety and Hazards
Safety precautions for handling 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. All sources of ignition should be removed, and personnel should be evacuated to safe areas. People should be kept away from and upwind of any spill or leak .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one, which involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reductive dehalogenation process includes the initial two-electron reductive elimination of one of the geminal chlorine atoms, followed by the consecutive addition of a proton and simultaneous elimination of the two residual halogen atoms to form a carbene, which then rearranges into the corresponding 4-methylcyclohepta-2,4,6-trien-1-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of electrochemical reduction and dehalogenation can be scaled up for industrial purposes, provided the necessary equipment and conditions are met.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced electrochemically, as described in the preparation methods.
Substitution: The trichloromethyl group can be substituted under certain conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Electrochemical Reduction: Involves the use of cyclic voltammetry and rotating disk electrode voltammetry.
Proton Addition: Following the initial reduction, protons are added to facilitate the elimination of halogen atoms.
Major Products Formed
4-Methylcyclohepta-2,4,6-trien-1-one: Formed through the rearrangement of the intermediate carbene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-4-(dichloromethyl)cyclohexa-2,5-dien-1-one
- 4-Methyl-4-(chloromethyl)cyclohexa-2,5-dien-1-one
- 4-Methyl-4-(bromomethyl)cyclohexa-2,5-dien-1-one
Uniqueness
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of the trichloromethyl group, which significantly influences its reactivity and the types of reactions it can undergo. The compound’s ability to form a stable carbene intermediate during electrochemical reduction sets it apart from similar compounds with fewer halogen atoms .
Eigenschaften
IUPAC Name |
4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O/c1-7(8(9,10)11)4-2-6(12)3-5-7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHALGLCCGJUAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC(=O)C=C1)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20324679 | |
| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3274-12-2 | |
| Record name | 3274-12-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20324679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-4-trichloromethyl-2,5-cyclohexadien-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,2S,4S)-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B1583139.png)





![Benzenesulfonyl chloride, 4-[2-(trichlorosilyl)ethyl]-](/img/structure/B1583146.png)





